REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([NH2:11])=[N:7][NH:8]2)=[CH:4][CH:3]=1.[CH:12]1([C:15](Cl)=[O:16])[CH2:14][CH2:13]1>N1C=CC=CC=1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([NH:11][C:15]([CH:12]3[CH2:14][CH2:13]3)=[O:16])=[N:7][NH:8]2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
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4.24 g
|
Type
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reactant
|
Smiles
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BrC1=CC=C2C(=NNC2=C1)N
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Name
|
|
Quantity
|
1.83 mL
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Type
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reactant
|
Smiles
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C1(CC1)C(=O)Cl
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at this temperature for 4 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in DMF
|
Type
|
ADDITION
|
Details
|
water was added dropwise
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Type
|
FILTRATION
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Details
|
The precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
washed three times with hexanes (15 ml each)
|
Type
|
CUSTOM
|
Details
|
The product was dried in vacuo
|
Type
|
CUSTOM
|
Details
|
used without further purification (4.3 g)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C2C(=NNC2=C1)NC(=O)C1CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |